N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 3-fluoro-4-methylaniline: This intermediate can be synthesized through the nitration of 3-fluorotoluene followed by reduction.
Formation of the thioacetamide linkage: The 3-fluoro-4-methylaniline is then reacted with chloroacetyl chloride to form N-(3-fluoro-4-methylphenyl)chloroacetamide.
Introduction of the pyrimidinone moiety: The final step involves the reaction of N-(3-fluoro-4-methylphenyl)chloroacetamide with 5-methyl-2-thiouracil under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and thioacetamide linkage allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- N-(3-bromo-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)propionamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide stands out due to its specific combination of a fluorinated aromatic ring and a thioacetamide linkage, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
898421-74-4 |
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Molecular Formula |
C14H14FN3O2S |
Molecular Weight |
307.34 |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H14FN3O2S/c1-8-3-4-10(5-11(8)15)17-12(19)7-21-13-9(2)6-16-14(20)18-13/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |
InChI Key |
ZJTFNBFWMLSSHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=NC(=O)N2)C)F |
solubility |
not available |
Origin of Product |
United States |
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